molecular formula C17H17F3N2O3 B2562327 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396794-44-7

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2562327
CAS RN: 1396794-44-7
M. Wt: 354.329
InChI Key: LHHQWAUJJXSKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis of Active Metabolites

The compound has been utilized in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, such as PKI-179. The detailed synthesis process involves stereospecific hydroboration, oxidation, and reduction sequences to prepare both exo and endo isomers of the active metabolite, showcasing the compound's utility in producing enantiomerically pure substances crucial for drug development (Zecheng Chen et al., 2010).

Bioactivity Against Pathogens

Research has highlighted the compound's broad spectrum of activity against various pathogens, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus. This suggests its potential for medicinal purposes and encourages further development into novel drugs (Chioma Donlawson et al., 2020).

Chemical Synthesis Applications

The compound's role extends into chemical synthesis, where it participates in reactions that lead to the production of various structurally unique derivatives. These derivatives have applications in catalysis, potentially enabling the regioselective synthesis of different 2-alkoxyfurans and contributing to the field of organic synthesis by providing novel methodologies for constructing complex molecules (Jie Chen and Shengming Ma, 2010).

properties

IUPAC Name

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c18-17(19,20)12-4-1-2-5-13(12)22-15(23)21-10-16(24,11-7-8-11)14-6-3-9-25-14/h1-6,9,11,24H,7-8,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHQWAUJJXSKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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